
1-(2-Aminonaphthalen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . It is characterized by the presence of an amino group attached to a naphthalene ring, which is further connected to an ethanone group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Aminonaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of 2-naphthylamine with acetyl chloride in the presence of a base . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminonaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include naphthoquinones, alcohol derivatives, and substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
1-(2-Aminonaphthalen-1-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Aminonaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Vergleich Mit ähnlichen Verbindungen
1-(1-Aminonaphthalen-2-yl)ethanone: Similar in structure but with the amino group at a different position.
1-(6-Aminonaphthalen-2-yl)ethanone: Another isomer with the amino group at the 6-position.
Uniqueness: 1-(2-Aminonaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This distinct structure imparts unique chemical and biological properties, making it valuable in various applications .
Eigenschaften
IUPAC Name |
1-(2-aminonaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAUHVDRXICVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
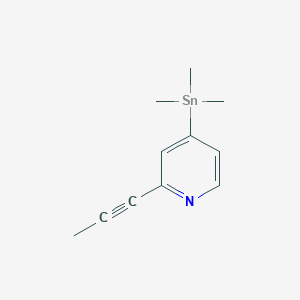

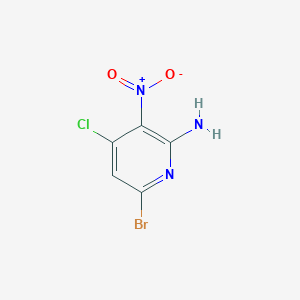
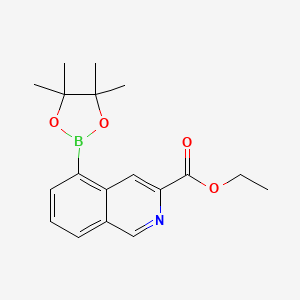
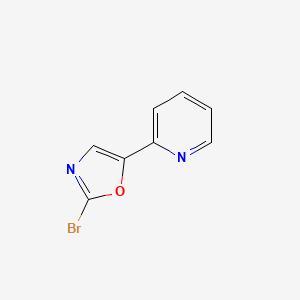
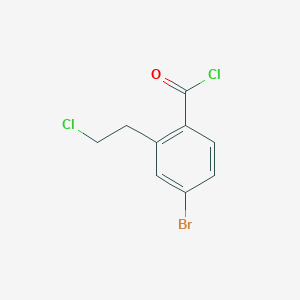
![3-Chloro-4-methylbenzo[d]isoxazole](/img/structure/B13659645.png)
![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
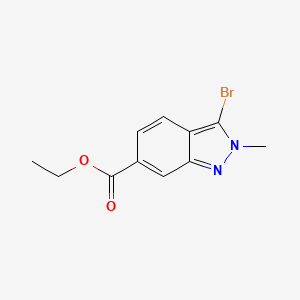
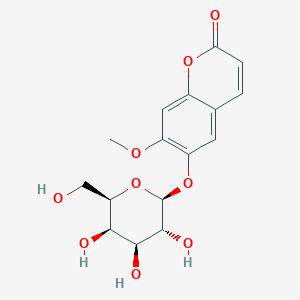
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
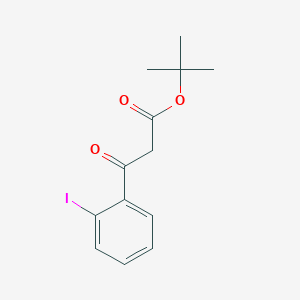
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
